N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride
Description
N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a furan ring and an imidazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-13-3-10-24-16(13)17(23)22(12-15-20-8-9-21(15)2)14-11-18(14)4-6-19-7-5-18;/h3,8-10,14,19H,4-7,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHHIMHWWBJKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=NC=CN2C)C3CC34CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan ring: This step often involves a coupling reaction with a furan derivative.
Attachment of the imidazole moiety: This is typically done through a nucleophilic substitution reaction.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole moiety can produce imidazolines.
Scientific Research Applications
N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide
- N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrobromide
Uniqueness
The hydrochloride salt form of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in applications where solubility and stability are critical factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
